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Compound of Interest

Compound Name: Aphadilactone B

Cat. No.: B1150777

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and structural
determination of Aphadilactone B, a novel diterpenoid dimer isolated from the plant
Aphanamixis grandifolia. This document is intended to serve as a comprehensive resource for
researchers in natural product chemistry, pharmacology, and drug development who are
interested in the unique structural features and potential biological activities of this compound
class.

Introduction

Aphadilactone B is a member of the aphadilactone family, a group of four diastereomeric
diterpenoid dimers (A-D) first reported by Zhang et al.[1]. These compounds possess an
unprecedented carbon skeleton and have demonstrated significant biological activities,
including potent and selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and
antimalarial properties[1]. The complex and unique architecture of these molecules makes their
complete spectroscopic characterization essential for further research and development.

Spectroscopic Data

The structural elucidation of Aphadilactone B was achieved through a combination of
extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) spectroscopy. The data presented here is sourced from the primary
literature describing its isolation and characterization[1].
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Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental
composition of a molecule.

Parameter Value

lonization Mode Electrospray lonization (ESI)
Molecular Formula Ca0Hs20s

Calculated m/z 660.3606 [M + Na]*
Observed m/z 660.3610 [M + Na]*

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H (proton) and 13C (carbon) NMR data provide detailed information about the chemical
environment of each atom in the molecule, which is fundamental for determining its connectivity
and stereochemistry. The following data were recorded in CDCls at 500 MHz for *H NMR and
125 MHz for 13C NMR.

Table 1: *H NMR Spectroscopic Data for Aphadilactone B in CDCls
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Position oH (ppm) Multiplicity J (Hz)
2 5.68 d 10.0
3 5.86 d 10.0
5 3.51 m

60 1.83 m

6B 1.45 m

Ta 1.75 m

7B 1.39 m

11 3.65 m

12a 1.62 m

12p 1.51 m

14 5.28 S

15 4.90 S

15' 4.85 S

17 1.25 S

18 0.90 S

19 0.85 S

2 5.70 d 10.0
3 5.88 d 10.0
5' 3.53 m

6'a 1.85 m

6'B 1.47 m

7'd 1.77 m

7B 1.41 m
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11' 3.67
12'a 1.64
12'8 1.53
14' 5.30
17" 1.27
18' 0.92
19' 0.87

Table 2: 13C NMR Spectroscopic Data for Aphadilactone B in CDCIs
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Position oC (ppm) Position o0C (ppm)
1 170.1 1 170.0
2 128.9 2' 129.0
3 126.5 3 126.6
4 38.9 4' 39.0
5 81.5 5' 81.6
6 28.1 6' 28.2
7 25.9 7 26.0
8 42.1 8' 42.2
9 55.2 9 55.3
10 37.5 10’ 37.6
11 82.3 11 82.4
12 35.1 12 35.2
13 45.6 13’ 45.7
14 121.2 14' 121.3
15 149.8 15 149.9
16 170.5 16’ 170.6
17 28.3 17 28.4
18 215 18’ 21.6
19 14.2 19 14.3
20 33.3 20' 33.4

Experimental Protocols

The following methodologies are based on the procedures described by Zhang et al. for the

isolation and characterization of Aphadilactone B[1].
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Isolation and Purification

The air-dried and powdered leaves of Aphanamixis grandifolia were extracted with 95%
ethanol. The resulting extract was partitioned between ethyl acetate and water. The ethyl
acetate fraction was subjected to repeated column chromatography over silica gel, Sephadex
LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure
Aphadilactone B.

NMR Spectroscopy

NMR spectra were acquired on a Bruker AV-500 spectrometer. *H and 3C NMR spectra were
recorded in CDCIs at 500 MHz and 125 MHz, respectively. Chemical shifts (d) are reported in
parts per million (ppm) relative to the solvent peak (CDCls: dH 7.26, 6C 77.0). Coupling
constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an
Agilent 6210 TOF mass spectrometer.

Logical Relationship of Spectroscopic Analysis

The process of elucidating the structure of a novel natural product like Aphadilactone B
follows a logical workflow where different spectroscopic techniques provide complementary
information.
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Caption: Workflow for the isolation and structural elucidation of Aphadilactone B.

Signaling Pathway and Biological Activity

Aphadilactones have been shown to exhibit significant biological activities. Specifically,
Aphadilactone C, a diastereomer of Aphadilactone B, is a potent and selective inhibitor of
diacylglycerol O-acyltransferase-1 (DGAT-1)[1]. DGAT-1 is a key enzyme in the synthesis of
triglycerides. Inhibition of DGAT-1 is a therapeutic target for metabolic diseases such as obesity
and type 2 diabetes. The antimalarial activity of the aphadilactones suggests another potential

therapeutic application.
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Caption: Inhibition of the DGAT-1 enzyme by Aphadilactone B.

Conclusion

The detailed spectroscopic data and experimental protocols provided in this guide offer a
foundational resource for the scientific community. The unique structure and promising
biological activities of Aphadilactone B and its congeners warrant further investigation for
potential therapeutic applications. The comprehensive NMR and MS data are crucial for
chemists aiming to synthesize these complex molecules or their analogs for structure-activity
relationship studies. Furthermore, the elucidation of their mechanism of action, particularly the
inhibition of DGAT-1, opens avenues for research in metabolic diseases and parasitology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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